molecular formula C14H13F2N3O2 B2759906 2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797181-64-6

2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2759906
CAS No.: 1797181-64-6
M. Wt: 293.274
InChI Key: MCFREQFWYRMIIC-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a pyrazolyl-tetrahydrofuran moiety, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tetrahydrofuran moiety: This step involves the formation of a tetrahydrofuran ring, which can be synthesized via cyclization reactions involving diols or halohydrins.

    Attachment of the benzamide core: The final step involves coupling the pyrazolyl-tetrahydrofuran intermediate with a difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The difluoro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors involved in disease pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of conditions such as inflammation and cancer.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide: This compound features a piperidine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.

    2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-3-yl)benzamide: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, potentially leading to variations in reactivity and application.

Properties

IUPAC Name

2,4-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-9-1-2-12(13(16)5-9)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFREQFWYRMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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